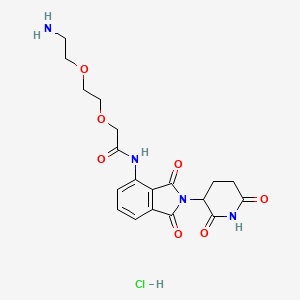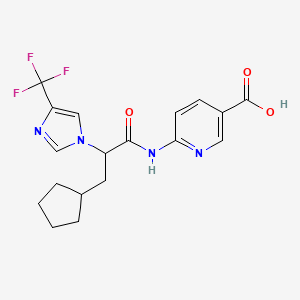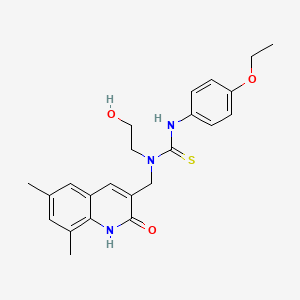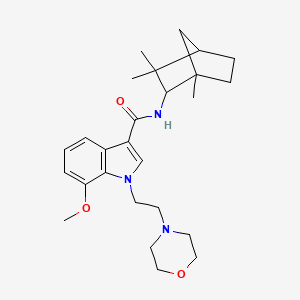
Pomalidomide-PEG2-NH2 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG2-NH2 hydrochloride is a compound used primarily as a building block for the synthesis of molecules involved in targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant amine, which allows it to react with carboxyl groups on target ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG2-NH2 hydrochloride involves the reaction of pomalidomide with a PEGylated amine. The process typically includes the following steps:
Coupling Reaction: Pomalidomide is reacted with a PEGylated amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a suitable solvent like DMF (dimethylformamide).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms to streamline production and ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-PEG2-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with carboxyl groups.
Coupling Reactions: The compound can form amide bonds with carboxyl-containing molecules through peptide coupling reactions.
Common Reagents and Conditions
Reagents: Common reagents include EDC, HOBt (1-hydroxybenzotriazole), and DMF.
Major Products
The major products formed from these reactions are typically amide-linked conjugates, which are used in the development of PROTACs and other targeted protein degradation technologies .
Aplicaciones Científicas De Investigación
Pomalidomide-PEG2-NH2 hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of protein degradation pathways and the development of PROTACs.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of Pomalidomide-PEG2-NH2 hydrochloride involves its role as a Cereblon-recruiting ligand. It binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
- Pomalidomide-PEG3-NH2 hydrochloride
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-C9-CO2H
- Pomalidomide-PEG3-azide
- Pomalidomide-PEG6-NH2 hydrochloride
Uniqueness
Pomalidomide-PEG2-NH2 hydrochloride is unique due to its specific PEGylation length and the presence of a pendant amine, which allows for versatile conjugation with carboxyl groups. This makes it particularly useful in the synthesis of PROTACs with varying linker lengths and compositions, optimizing the degradation of target proteins .
Propiedades
Fórmula molecular |
C19H23ClN4O7 |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H22N4O7.ClH/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26;/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26);1H |
Clave InChI |
RZNSRUSISUGVAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)


![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)

![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)


![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
